Cas no 5649-72-9 (Naphtho[1,8-cd]-1,2-azaborole,1,2-dihydro-)

Naphtho[1,8-cd]-1,2-azaborole,1,2-dihydro- structure
5649-72-9 structure
Product Name:Naphtho[1,8-cd]-1,2-azaborole,1,2-dihydro-
CAS No:5649-72-9
MF:C10H8N2OS
MW:204.248320579529
CID:382628
PubChem ID:609363
Update Time:2025-04-19

Naphtho[1,8-cd]-1,2-azaborole,1,2-dihydro- Chemical and Physical Properties

Names and Identifiers

    • Naphtho[1,8-cd]-1,2-azaborole,1,2-dihydro-
    • 2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
    • 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
    • 2,3-Dihydro-thiazolo[2,3-b]quinazolin-5-one
    • 5H-thiazolo[2,3-b]quinazolin-5-one, 2,3-dihydro-
    • SR-01000556689-1
    • SR-01000556689
    • SDCCGMLS-0035194.P002
    • 5649-72-9
    • AKOS000562584
    • HMS2459N17
    • RMGOGXTUOWYYMF-UHFFFAOYSA-N
    • DTXSID30346069
    • HMS1672I07
    • CCG-253572
    • CBMicro_027126
    • CHEMBL1451591
    • 2H-thiazolo[2,3-b]quinazolin-5(3H)-one
    • SCHEMBL12349572
    • 16024-88-7
    • 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one #
    • SMR000069984
    • 2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one
    • BIM-0026982.P001
    • BRD-K37512132-001-07-2
    • InChI=1/C10H8N2OS/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H
    • 3,4-dihydro-2H-thiazolo[2,3-b]quinazolin-5-one
    • AB00091722-01
    • F3168-1657
    • MLS000061652
    • Cambridge id 5649729
    • Inchi: 1S/C10H8N2OS/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2
    • InChI Key: RMGOGXTUOWYYMF-UHFFFAOYSA-N
    • SMILES: S1C2=NC3C=CC=CC=3C(N2CC1)=O

Computed Properties

  • Exact Mass: 204.03584
  • Monoisotopic Mass: 204.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 58Ų

Experimental Properties

  • PSA: 32.67
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.